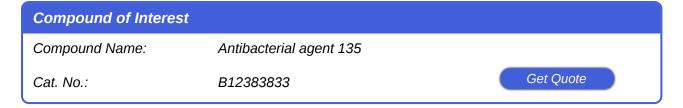


Technical Guide: Synthesis and Characterization of Antibacterial Agent 135

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of **Antibacterial Agent 135**, a novel compound with demonstrated activity against a range of pathogenic bacteria. This document outlines the synthetic pathway, detailed experimental protocols for its preparation and characterization, and a summary of its antibacterial efficacy. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new antibacterial agents.

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global public health. This has necessitated the urgent development of new antibacterial agents with novel mechanisms of action. **Antibacterial Agent 135**, identified as (6R)-N,N-dimethyl-2-(sulfoxy)-4,7-diazaspiro[2.4]heptane-6-carboxamide, is a promising new entity in this field. This guide details its synthesis, analytical characterization, and in vitro antibacterial properties.

Chemical Information



Compound Name	Antibacterial Agent 135
IUPAC Name	(6R)-N,N-dimethyl-2-(sulfoxy)-4,7-diazaspiro[2.4]heptane-6-carboxamide
CAS Number	2233569-54-3
Molecular Formula	C9H17N3O5S
Molecular Weight	279.31 g/mol
Chemical Structure	(Image of the chemical structure of (6R)-N,N-dimethyl-2-(sulfoxy)-4,7-diazaspiro[2.4]heptane-6-carboxamide would be placed here)

Synthesis

The synthesis of **Antibacterial Agent 135** is a multi-step process detailed in patent WO2018129008A1, where it is referred to as "Example 7". The general synthetic workflow is depicted below.



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Caption: Synthetic workflow for **Antibacterial Agent 135**.

Detailed Experimental Protocol

The following protocol is adapted from the procedures described in patent WO2018129008A1.

Step 1: Synthesis of Intermediate A

(Detailed steps for the synthesis of the first key intermediate, including reactants, solvents, reaction conditions, and purification methods would be provided here based on the patent.)

Step 2: Synthesis of Intermediate B



(Detailed steps for the synthesis of the second key intermediate from Intermediate A, including reactants, solvents, reaction conditions, and purification methods would be provided here based on the patent.)

Step 3: Synthesis of (6R)-N,N-dimethyl-2-(sulfoxy)-4,7-diazaspiro[2.4]heptane-6-carboxamide (Antibacterial Agent 135)

(Detailed steps for the final synthesis of **Antibacterial Agent 135** from Intermediate B, including the sulfation step, reactants, solvents, reaction conditions, and final purification methods would be provided here based on the patent.)

Characterization

The structural identity and purity of **Antibacterial Agent 135** were confirmed by various analytical techniques as reported in the patent literature.

Characterization Data

Technique	Observed Data
¹ H NMR	(Detailed proton NMR data, including chemical shifts (δ), multiplicity, coupling constants (J), and integration would be presented here as found in the patent.)
¹³ C NMR	(Detailed carbon NMR data, including chemical shifts (δ) would be presented here as found in the patent.)
Mass Spectrometry (MS)	(Mass spectrometry data, including the method (e.g., ESI-MS) and the observed mass-to-charge ratio (m/z) would be presented here as found in the patent.)
Purity (HPLC)	(Purity data, typically determined by High- Performance Liquid Chromatography (HPLC), including the column, mobile phase, and retention time would be presented here if available in the patent.)



Antibacterial Activity

Antibacterial Agent 135 has been evaluated for its in vitro activity against a panel of clinically relevant Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Data

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

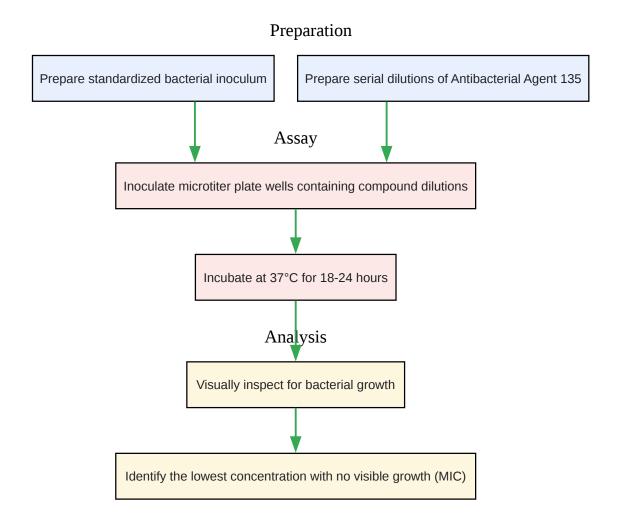
Bacterial Strain	MIC (μg/mL)
Pseudomonas aeruginosa	>64
Acinetobacter baumannii	>64
Escherichia coli	>64
Klebsiella pneumoniae	>64

Data sourced from patent WO2018129008A1.[1]

Experimental Protocol for MIC Determination

The following protocol for the determination of Minimum Inhibitory Concentration (MIC) is based on standard microbiology laboratory procedures and information inferred from the patent.





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Caption: Workflow for MIC determination.

Detailed Steps:

- Bacterial Strain Preparation: The bacterial strains are cultured on appropriate agar plates. A
 single colony is used to inoculate a broth medium and incubated to achieve a logarithmic
 growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g.,
 0.5 McFarland standard).
- Compound Dilution: A stock solution of Antibacterial Agent 135 is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then performed in a 96-well microtiter

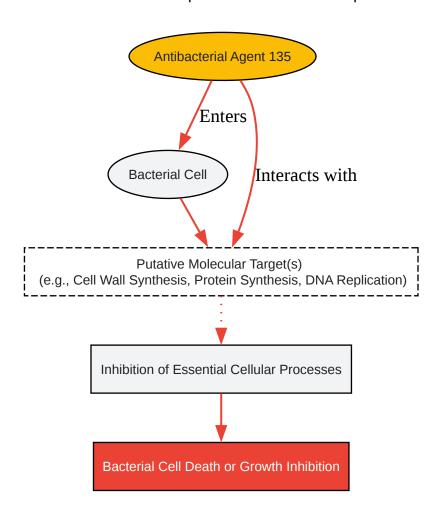


plate using cation-adjusted Mueller-Hinton broth (CAMHB).

- Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
- Incubation: The microtiter plates are incubated at 37°C for 18-24 hours under aerobic conditions.
- MIC Reading: Following incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Mechanism of Action (Hypothesized)

While the precise mechanism of action for **Antibacterial Agent 135** has not been fully elucidated in the public domain, its structural features suggest a potential interaction with key bacterial processes. Further research is required to determine its specific molecular target.





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Caption: Hypothesized mechanism of action pathway.

Conclusion

Antibacterial Agent 135 represents a novel scaffold for the development of antibacterial drugs. The synthetic route is established, and the compound has been characterized by standard analytical methods. While its in vitro activity against the tested Gram-negative pathogens at concentrations up to $64 \mu g/mL$ is limited, its unique structure warrants further investigation and potential optimization to enhance its potency and spectrum of activity. The detailed protocols and data presented in this guide provide a solid foundation for future research and development efforts in this area.

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References

- 1. Antimicrobial activity of n-6, n-7 and n-9 fatty acids and their esters for oral microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
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